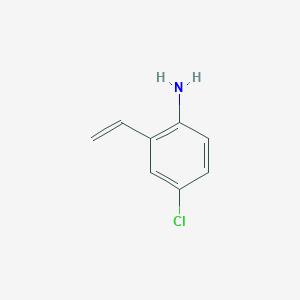

4-Chloro-2-ethenylaniline

Description

Historical Context and Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, first isolated in 1826 through the distillation of indigo, is one of the most fundamental aromatic amines in organic chemistry. wikipedia.org Its discovery and subsequent exploration paved the way for the development of the synthetic dye industry in the 19th century, transforming textile manufacturing and commerce. nih.gov The reactivity of the aniline ring, particularly its susceptibility to electrophilic substitution, allows for the introduction of a wide array of functional groups, leading to a vast family of derivatives with diverse properties and applications. wikipedia.org

Halogenated anilines, in particular, have been of significant interest. The introduction of halogen atoms to the aniline ring can profoundly alter its electronic properties, reactivity, and biological activity. Historically, these compounds have been crucial intermediates in the synthesis of pigments, agrochemicals, and pharmaceuticals. acs.orgnih.gov For instance, chloro-substituted anilines are foundational in the production of azo dyes and have been investigated for their potential as herbicides. chemicalregister.com While once considered exclusively synthetic, recent studies have identified halogenated anilines as natural products in marine microalgae, opening new avenues for their study. nih.govresearchgate.net

Current Research Landscape of 4-Chloro-2-ethenylaniline in Synthetic Chemistry

Direct and extensive research on this compound (also known as 4-Chloro-2-vinylaniline) is not widely documented in publicly available literature. However, its structural analogue, 2-vinylaniline (B1311222), and its derivatives have been the focus of significant synthetic exploration, providing a strong indication of the potential reactivity and utility of this compound.

A key area of research involving 2-vinylanilines is their use as precursors for the synthesis of complex heterocyclic compounds. The vinyl group ortho to the amine functionality provides a reactive handle for intramolecular cyclization reactions. For example, a novel synthesis of 2-chloroquinolines has been developed using 2-vinylanilines and diphosgene in a nitrile solvent. researchgate.net This reaction proceeds through the formation of an isocyanate intermediate, followed by quinoline (B57606) ring formation and subsequent chlorination. researchgate.net

In a notable study, palladium-catalyzed intramolecular cyclization of 2-Chloro-N-(2-vinyl)aniline derivatives has been shown to be a versatile method for preparing a range of nitrogen-containing heterocycles, including carbazoles, indoles, dibenzazepines, and acridines. acs.orgresearchgate.net The selectivity of these transformations can be controlled by the choice of phosphine (B1218219) ligand, demonstrating a sophisticated level of synthetic control. acs.org A correction to this study later clarified that while the reactions are largely selective, they can produce mixtures of products, with yields for some transformations being lower than initially reported. acs.org

Furthermore, acid-catalyzed reactions of 2-vinylaniline derivatives with cyclic ketones have been explored for the synthesis of complex polycyclic indole (B1671886) derivatives. nih.gov These reactions highlight the utility of the vinylaniline scaffold in constructing intricate molecular architectures that would be challenging to access through other means. nih.gov

While specific synthetic preparations for this compound are not detailed in the literature, the synthesis of related compounds often involves Stille cross-coupling reactions or other palladium-catalyzed methods to introduce the vinyl group. researchgate.net The properties of related vinylanilines, such as 4-vinylaniline (B72439), indicate that these compounds can be polymerized to form materials with interesting electronic properties. wikipedia.org

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 4-Chloro-2-methylaniline |

|---|---|---|

| CAS Number | 107734-17-8 chemsrc.com | 95-69-2 bldpharm.com |

| Molecular Formula | C₈H₈ClN chemsrc.com | C₇H₈ClN nist.gov |

| Molecular Weight | 153.61 g/mol chemsrc.com | 141.60 g/mol |

| Appearance | Not specified | White or colorless to brown powder, lump, or clear liquid |

| Boiling Point | Not specified | 241 °C (lit.) chemicalregister.com |

| Melting Point | Not specified | 24-27 °C (lit.) chemicalregister.com |

| Density | Not specified | 1.19 g/mL at 25 °C (lit.) chemicalregister.com |

Note: Data for 4-Chloro-2-methylaniline is provided for comparison due to the limited availability of experimental data for this compound.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The structural features of this compound suggest its potential relevance across multiple disciplines within the chemical sciences. The presence of a chlorine atom, a vinyl group, and an aniline moiety makes it a versatile building block.

In materials science , the vinyl group allows for polymerization. Substituted vinylanilines can be used to create polymers with tailored properties. For instance, poly(4-vinylaniline) has been investigated for use in conductive polymers for biosensors. wikipedia.org The introduction of a chlorine atom could further modify the electronic properties and stability of such polymers.

In medicinal chemistry , chloro-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. The halogen can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Aniline derivatives are also common pharmacophores found in a range of bioactive molecules. The combination of these features in this compound makes it an interesting scaffold for the synthesis of new potential therapeutic agents.

In agrochemicals , halogenated anilines have a history of use as herbicides and pesticides. nih.govchemicalregister.com The specific substitution pattern of this compound could be explored for the development of new crop protection agents.

The study of such multifunctional compounds also contributes to a deeper understanding of fundamental chemical principles, such as the interplay of electronic and steric effects on reactivity, which is a core concept in physical organic chemistry .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

4-chloro-2-ethenylaniline |

InChI |

InChI=1S/C8H8ClN/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1,10H2 |

InChI Key |

LSJGPRPZCAAHIE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Ethenylaniline and Its Advanced Derivatives

Established Synthetic Routes for 4-Chloro-2-ethenylaniline

Established methods for the synthesis of this compound primarily rely on the transformation of functionalized precursors or the direct introduction of the ethenyl group onto a pre-existing aniline (B41778) scaffold.

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the construction of the target molecule from starting materials that already contain a significant portion of the final structure. A key approach in this category is the Wittig reaction, a powerful tool for alkene synthesis from carbonyl compounds.

The synthesis of this compound via a Wittig reaction would logically start from 2-amino-5-chlorobenzaldehyde. This aldehyde can be prepared by the oxidation of (2-amino-5-chlorophenyl)methanol (B1269084) using an oxidizing agent like manganese(IV) oxide. chemicalbook.com The subsequent Wittig reaction involves treating the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base. commonorganicchemistry.commasterorganicchemistry.com The ylide, such as methyltriphenylphosphonium (B96628) bromide, reacts with the aldehyde to form the desired ethenyl group.

Table 1: Plausible Wittig Reaction for the Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Product |

| 1. Oxidation | (2-amino-5-chlorophenyl)methanol | Manganese(IV) oxide, diethyl ether, room temperature. chemicalbook.com | 2-Amino-5-chlorobenzaldehyde |

| 2. Wittig Reaction | 2-Amino-5-chlorobenzaldehyde, Methyltriphenylphosphonium bromide | Strong base (e.g., n-butyllithium), THF. commonorganicchemistry.commasterorganicchemistry.com | This compound |

Direct Functionalization and Coupling Approaches

Direct functionalization methods aim to introduce the ethenyl group onto the aniline ring through coupling reactions. Transition metal-catalyzed cross-coupling reactions are paramount in this context, with the Heck and Suzuki reactions being prominent examples.

The Heck reaction provides a route to form carbon-carbon bonds by coupling an unsaturated halide with an alkene. diva-portal.orgmdpi.com For the synthesis of this compound, this would typically involve the reaction of a dihalogenated aniline, such as 4-chloro-2-iodoaniline, with ethylene (B1197577) gas in the presence of a palladium catalyst. acs.orgclockss.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

The Suzuki coupling offers another versatile method for carbon-carbon bond formation, coupling an organoboron compound with a halide or triflate. fishersci.esrsc.org In a potential synthesis of this compound, 4-chloro-2-bromoaniline could be coupled with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate, using a palladium catalyst. nih.govresearchgate.net The reaction conditions, including the choice of palladium precursor and ligand, are critical for the success of the coupling.

Table 2: Potential Cross-Coupling Reactions for the Synthesis of this compound

| Reaction | Aryl Halide | Coupling Partner | Catalyst System (Example) | Product |

| Heck Reaction | 4-Chloro-2-iodoaniline | Ethylene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) diva-portal.orgmdpi.com | This compound |

| Suzuki Coupling | 4-Chloro-2-bromoaniline | Potassium vinyltrifluoroborate | PdCl₂(dppf), Base (e.g., K₂CO₃) nih.govresearchgate.net | This compound |

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the preparation of complex molecules like this compound. These approaches often utilize novel catalytic systems and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Syntheses

Beyond the classical Heck and Suzuki reactions, a broader range of transition metal catalysts, including those based on nickel, copper, and rhodium, are being explored for the synthesis of vinylanilines and their derivatives. mdpi.com These catalysts can offer different reactivity profiles, potentially enabling reactions under milder conditions or with improved functional group tolerance. For instance, nickel-catalyzed Heck-type reactions have emerged as a powerful alternative to palladium-based systems. acs.orgnih.gov Copper-catalyzed methods are also gaining traction for the synthesis of N-aryl indoles from 2-vinylanilines, showcasing the potential for subsequent functionalization of the target molecule. nih.gov

Research into ligand development plays a crucial role in advancing these catalytic systems. The use of specifically designed phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly influence the efficiency and selectivity of the cyclization of precursors like 2-chloro-N-(2-vinyl)aniline to form various heterocyclic structures. nih.gov

Organocatalytic and Biocatalytic Methods

Organocatalysis , which utilizes small organic molecules as catalysts, presents a metal-free alternative for the synthesis of aniline derivatives. Chiral phosphoric acids, for example, have been successfully employed in the atroposelective Friedländer heteroannulation to produce axially chiral quinolines from 2-aminoaryl ketones, demonstrating the potential of organocatalysis in constructing complex molecular architectures. acs.org While direct organocatalytic vinylation of anilines is less common, the development of such methods is an active area of research.

Biocatalysis offers an environmentally benign approach to chemical synthesis, employing enzymes to catalyze reactions with high selectivity. nih.gov Recently, a biocatalytic platform for aniline synthesis has been developed based on the oxidative amination of cyclohexanones using an evolved flavin-dependent enzyme. researchgate.net Furthermore, nitroreductase enzymes have been utilized for the chemoenzymatic synthesis of anilines from nitroaromatics. acs.org The application of engineered enzymes for the direct functionalization of anilines, including the introduction of a vinyl group, represents a promising future direction. harvard.edu

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, greener solvents like water, and energy-efficient reaction conditions. researchgate.net For the synthesis of substituted anilines, approaches that minimize waste and avoid the use of protecting groups are highly desirable. nih.gov

In the context of synthesizing this compound, applying green chemistry principles could involve:

Utilizing catalytic systems (transition metal, organo-, or bio-catalysts) to reduce the amount of reagents needed.

Employing aqueous media for reactions where possible, as demonstrated in some Suzuki couplings. fishersci.es

Developing one-pot procedures that combine multiple synthetic steps, thereby reducing solvent usage and purification efforts.

Considering the atom economy of different synthetic routes to maximize the incorporation of starting materials into the final product.

The development of sustainable synthetic methods for valuable compounds like this compound is crucial for the future of chemical manufacturing, aiming to reduce the environmental impact while maintaining high efficiency and product quality. acs.orgacs.org

Stereoselective and Regioselective Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound presents a significant area of research, driven by the need for precise control over molecular architecture to achieve desired chemical and biological properties. Stereoselective and regioselective strategies are paramount in this context, enabling the creation of complex molecules with specific three-dimensional arrangements and substitution patterns from a common precursor. Advanced catalytic methods, leveraging transition metals and organocatalysts, have been instrumental in achieving high levels of selectivity in the construction of heterocyclic and spirocyclic systems derived from the this compound scaffold.

Regioselective Control in Annulation and Cyclization Reactions

Regioselectivity—the control over which region of a molecule reacts—is crucial when a substrate has multiple reactive sites. In the context of this compound derivatives, this is often demonstrated in cyclization reactions where different ring systems can be formed from the same starting material by subtly altering reaction conditions.

Ligand-Controlled Palladium-Catalyzed Heterocycle Synthesis

Research has demonstrated that the intramolecular cyclization of N-aryl-2-vinylanilines, including derivatives of this compound, can be directed to form different heterocyclic products by selecting the appropriate phosphine ligand for the palladium catalyst. mit.edu A common precursor, formed by the condensation of a 2-chloroaniline (B154045) derivative and a 2-bromostyrene (B128962), can be selectively converted into carbazoles (via 6-endo cyclization) or acridines (via 6-exo cyclization). mit.edu

The choice of ligand dictates the reaction pathway. For instance, in a palladium-catalyzed system with NaOt-Bu as the base, the use of TrixiePhos as a ligand selectively furnishes 1-vinylcarbazole derivatives. mit.edu In contrast, employing a different ligand under similar conditions can favor the formation of 9-methylacridine (B196024) derivatives. mit.edu This ligand-controlled divergence offers a modular and efficient route to distinct classes of important heterocycles from a single, readily accessible intermediate. mit.edu

Temperature-Controlled Chemodivergent Annulation

Another powerful strategy for achieving regioselectivity is controlling the reaction temperature. A novel iron-catalyzed, one-pot strategy has been developed for the selective synthesis of different products from o-vinylaniline and N-substituted isatins. rsc.org This method, which is applicable to substituted vinylanilines like this compound, demonstrates remarkable chemodivergence based on temperature. rsc.org

At a lower temperature (e.g., 50 °C), the reaction favors an intramolecular cyclization pathway, leading to the formation of 3-phenyl indole (B1671886) derivatives. rsc.org Conversely, at a higher temperature (e.g., 100 °C), the reaction proceeds via an intermolecular [1+6] annulation, followed by ring expansion, to yield complex dibenzo[b,h] mit.edunaphthyridinone scaffolds. rsc.org This temperature-controlled switch provides access to vastly different molecular architectures from the same set of starting materials, highlighting a sophisticated level of regiochemical control. rsc.org

Stereoselective Synthesis of Chiral Derivatives

Stereoselective synthesis focuses on controlling the formation of stereoisomers. For derivatives of this compound, this often involves creating chiral centers with a specific configuration (R or S), leading to enantiomerically enriched products.

Organocatalytic Asymmetric Cascade Reactions

An elegant approach to synthesizing chiral tetrahydroquinolines involves an intramolecular conjugate addition nitro-Mannich cascade reaction. ucl.ac.uk This strategy utilizes a precursor generated from the condensation of a 2-vinylaniline (B1311222) and an aldehyde, followed by nitration. ucl.ac.uk The subsequent cascade cyclization can be performed with high stereoselectivity. Using a simple thiourea (B124793) organocatalyst and a Hantzsch ester as a hydride source, this reaction can produce cis-tetrahydroquinolines with excellent enantioselectivity, achieving enantiomeric excesses (ee) of up to >99%. ucl.ac.uk This method demonstrates the power of organocatalysis in constructing complex, chiral N-heterocycles from simple, achiral starting materials. ucl.ac.uk

Palladium-Catalyzed Diastereoselective Spirocyclization

The construction of tetrasubstituted carbon centers and spirocyclic systems represents a significant synthetic challenge. A diastereoselective palladium-catalyzed carbenylative amination of ortho-vinylanilines with 3-diazoindoline-2-ones has been developed for the synthesis of indoline-fused spirooxindoles. researchgate.net This method creates two adjacent tetrasubstituted carbon atoms with good diastereoselectivity. researchgate.net The reaction likely proceeds through a palladium-carbene intermediate, which then undergoes amination and subsequent cyclization, with the inherent stereochemistry of the reactants and catalyst system guiding the formation of the specific diastereomer. researchgate.net

Reaction Mechanisms and Transformation Pathways of 4 Chloro 2 Ethenylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The benzene (B151609) ring of 4-Chloro-2-ethenylaniline is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com The ethenyl (-CH=CH₂) group is weakly activating and also an ortho-, para-director. Conversely, the chloro (-Cl) group is deactivating due to its inductive electron-withdrawing effect, yet it directs substitution to the ortho and para positions because of its electron-donating resonance effect. acs.org

The directing effects of these substituents are summarized as follows:

Amino group (-NH₂ at C1): Strongly activating; ortho-, para-directing (to C2, C4, C6).

Ethenyl group (-CH=CH₂ at C2): Weakly activating; ortho-, para-directing (to C1, C3, C5).

Chloro group (-Cl at C4): Deactivating; ortho-, para-directing (to C3, C5).

Common electrophilic aromatic substitution reactions for anilines include nitration, halogenation, and sulfonation. byjus.com

| Reaction | Reagents & Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | A mixture of isomers, with potential for nitration at C5 and C6. The reaction is complex due to the anilinium ion formation, which is meta-directing. byjus.com |

| Halogenation | Br₂ in H₂O or non-polar solvent | 2,4,6-Tribromoaniline is the typical product for aniline with bromine water due to high activation. For this compound, bromination would likely occur at the available C6 position. |

| Sulfonation | Fuming H₂SO₄ | Anilinium hydrogen sulfate (B86663) is formed initially, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid). For the subject compound, sulfonation is expected at the C6 position. byjus.com |

Reactions Involving the Ethenyl Moiety

The ethenyl group is an alkene and thus undergoes characteristic reactions of carbon-carbon double bonds, primarily addition and cycloaddition reactions.

Addition Reactions (e.g., Hydroboration, Halogenation, Hydrogenation)

The ethenyl group of this compound readily participates in addition reactions. The regioselectivity of these reactions is influenced by electronic effects from the aniline ring.

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, will yield 2-(4-chloro-2-aminophenyl)ethanol. The hydroboration of styrene (B11656) derivatives bearing electron-donating groups proceeds with high selectivity for the anti-Markovnikov product. rsc.orgnsf.gov

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the ethenyl double bond proceeds to form a dihaloalkane. This reaction would yield 1,2-dibromo-1-(4-chloro-2-aminophenyl)ethane.

Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group in the presence of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂). mdpi.com This transformation yields 4-chloro-2-ethylaniline (B151697). This reaction is challenging as the nitro group in precursors like 4-nitrostyrene (B89597) can also be reduced. mdpi.comrsc.org

| Reaction | Reagents & Conditions | Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(4-Chloro-2-aminophenyl)ethanol |

| Bromination | Br₂ in CCl₄ | 1,2-Dibromo-1-(4-chloro-2-aminophenyl)ethane |

| Hydrogenation | H₂, Pd/C, Ethanol (B145695) | 4-Chloro-2-ethylaniline |

Cycloaddition Reactions

The ethenyl group can participate as a 2π-electron component (dienophile) in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. masterorganicchemistry.com The electron-rich nature of the vinyl group, due to the electron-donating aniline ring, makes it a suitable partner for electron-deficient dienes.

Furthermore, 2-vinylanilines are known precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization pathways. nih.govclockss.org For example, under acidic or metal-catalyzed conditions, the amino group can react with the ethenyl group, leading to the formation of indoline (B122111) or quinoline (B57606) scaffolds. organic-chemistry.orgacs.org Selenium-mediated cyclization of 2-vinylanilines is also a known method to produce indole (B1671886) derivatives. researchgate.net The specific product often depends on the catalyst and reaction conditions employed. For instance, iridium-catalyzed [4+1] cycloaddition of hydroxyallyl anilines with sulfoxonium ylides yields 3-vinyl indolines. acs.orgnih.gov

Olefin Metathesis Applications

The ethenyl group of this compound can undergo olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. nih.govacs.org This reaction is typically catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts) or molybdenum-based catalysts. harvard.edu

Cross-Metathesis: Reaction with another olefin allows for the synthesis of a new, substituted alkene. This provides a route to functionalize the ethenyl side chain.

Ring-Closing Metathesis (RCM): If a second alkene functionality is present elsewhere in the molecule, RCM can be used to form cyclic structures.

A key consideration is the potential for the free amine to interfere with the catalyst; often, protection of the amino group (e.g., as an amide or carbamate) is required before carrying out the metathesis reaction. harvard.edu

Reactions of the Primary Amino Group

The primary amino group is a versatile functional group that readily undergoes acylation and alkylation.

Acylation and Alkylation Processes

Acylation: The amino group reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) to form amides. organic-chemistry.org For example, reaction with acetyl chloride would yield N-(4-chloro-2-ethenylphenyl)acetamide. This reaction is often employed to protect the amino group during other synthetic transformations or to modulate the reactivity of the aromatic ring, as the resulting acetamido group is a less powerful activator than the amino group. The basicity of the aniline derivative influences the yield of the acylation reaction. bibliotekanauki.pl

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and often results in mixtures of mono- and poly-alkylated products. A more controlled method for N-alkylation is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction. Alternatively, N-alkylation can be achieved via acylation followed by reduction of the resulting amide. Palladium-catalyzed selective monoallylation with allyl alcohol is another method for the N-alkylation of substituted anilines. alkalisci.com

| Reaction | Reagents & Conditions | Product |

| Acylation | Acetyl chloride, Pyridine | N-(4-chloro-2-ethenylphenyl)acetamide |

| Alkylation (via reductive amination) | 1. Aldehyde/Ketone, Acid catalyst 2. Reducing agent (e.g., NaBH₃CN) | N-Alkyl-4-chloro-2-ethenylaniline |

Condensation Reactions to Form Schiff Bases and Imines

The primary amino group of this compound allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. ekb.eg This reaction is a cornerstone of imine chemistry and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a dehydration step to yield the characteristic azomethine (–C=N–) group. rsisinternational.org

The general mechanism proceeds via a two-step process:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. rsisinternational.org

Dehydration: The carbinolamine is typically unstable and undergoes either acid or base-catalyzed elimination of a water molecule to form the stable imine product and water. rsisinternational.org

These reactions are often carried out in a suitable solvent like ethanol and may be refluxed to drive the reaction to completion. alayen.edu.iq The resulting Schiff bases are valuable intermediates in organic synthesis and are known for their diverse biological activities and applications in coordination chemistry. ekb.egrasayanjournal.co.in While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent in the reviewed literature, the reaction is a well-established transformation for primary anilines. ekb.eg The reactivity is analogous to that of other substituted anilines, such as 4-fluoroaniline (B128567) and various chloroanilines, which are frequently used in Schiff base synthesis. alayen.edu.iqresearchgate.net

Table 1: Representative Condensation Reactions for Schiff Base Formation This table illustrates the expected reaction of this compound with various carbonyl compounds based on established chemical principles.

| Reactant 1 | Reactant 2 (Carbonyl) | Product (Schiff Base) |

| This compound | Benzaldehyde | N-benzylidene-4-chloro-2-ethenylaniline |

| This compound | Acetone | N-(propan-2-ylidene)-4-chloro-2-ethenylaniline |

| This compound | Salicylaldehyde | 2-(((4-chloro-2-ethenylphenyl)imino)methyl)phenol |

| This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-chloro-2-ethenylaniline |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization, a process that converts the amino group into a diazonium salt. These salts are highly valuable synthetic intermediates, primarily for the production of azo dyes. organic-chemistry.org The process involves two main stages:

Diazotization: The reaction is typically carried out in a cold aqueous solution (0–5 °C) by treating the amine with nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgijirset.com The resulting 4-chloro-2-ethenylbenzenediazonium salt is highly reactive and usually unstable at room temperature, hence it is used immediately in the subsequent step. organic-chemistry.org The resonance structure of the diazonium ion delocalizes the positive charge over both nitrogen atoms. libretexts.org

Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction. libretexts.orgresearchgate.net Common coupling components include phenols, anilines, and other activated aromatic systems. libretexts.org The coupling position is generally para to the activating group of the coupling component, unless this position is already occupied. libretexts.org The reaction pH is crucial; acidic conditions are favored for coupling with anilines, while alkaline conditions are used for phenols. libretexts.org

This sequence results in the formation of a highly colored azo compound, characterized by the –N=N– (azo) functional group which links the two aromatic rings. nih.gov Azo dyes are the most widely used class of synthetic dyes in various industries, including textiles and printing. nih.govafirm-group.com

Table 2: Potential Azo Dyes from this compound This table presents hypothetical azo dye products formed by the diazotization of this compound followed by coupling with various partners.

| Diazonium Salt Source | Coupling Component | Azo Dye Product Name |

| This compound | Phenol | 2-((4-chloro-2-ethenylphenyl)diazenyl)phenol |

| This compound | Aniline | 4-((4-chloro-2-ethenylphenyl)diazenyl)aniline |

| This compound | N,N-Dimethylaniline | 4-((4-chloro-2-ethenylphenyl)diazenyl)-N,N-dimethylaniline |

| This compound | Naphthalen-2-ol (β-Naphthol) | 1-((4-chloro-2-ethenylphenyl)diazenyl)naphthalen-2-ol |

Oxidation and Reduction Pathways of this compound

The chemical structure of this compound features several sites susceptible to oxidation and reduction, including the amino group, the ethenyl (vinyl) group, and the aromatic ring.

Oxidation Pathways: The oxidation of anilines can be complex, often leading to a mixture of products.

Amino Group and Ring Oxidation: The amino group is readily oxidized. Mild oxidizing agents can lead to the formation of colored polymeric materials (aniline black). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can oxidize the aromatic ring, potentially leading to the formation of quinones or ring-opening products. The presence of the activating amino group makes the ring susceptible to oxidative degradation.

Ethenyl Group Oxidation: The vinyl group is also prone to oxidation. Under conditions of ozonolysis or treatment with reagents like potassium permanganate, the double bond can be cleaved to form a carboxylic acid (4-chloro-2-aminobenzoic acid) or an aldehyde (4-chloro-2-aminobenzaldehyde), depending on the workup conditions.

Reduction Pathways:

Ethenyl Group Reduction: The most common reduction pathway involves the saturation of the ethenyl double bond. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), would selectively reduce the vinyl group to an ethyl group, yielding 4-chloro-2-ethylaniline. This transformation is a standard method for converting alkenes to alkanes.

Imine Reduction: If the aniline is first converted to a Schiff base, the imine (C=N) bond can be reduced to a secondary amine. Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. mdpi.com

Reductive Dehalogenation: Under forceful reduction conditions, the chlorine atom can be removed (hydrodechlorination), but this typically requires more specific catalysts and harsher conditions than the reduction of the vinyl group.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic substitution of the chlorine atom on the aromatic ring of this compound is generally difficult to achieve. Aryl halides are significantly less reactive towards nucleophilic substitution than alkyl halides for several reasons:

The C-Cl bond in an aryl halide has partial double bond character due to resonance with the benzene ring, making it stronger and harder to break.

The sp² hybridized carbon of the benzene ring is more electronegative than an sp³ carbon, which shortens and strengthens the bond.

The electron-rich π-system of the benzene ring repels incoming nucleophiles.

Direct nucleophilic substitution on aryl halides via SN1 or SN2 mechanisms does not typically occur. chemeurope.com However, substitution can proceed under specific and often harsh conditions through alternative mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This mechanism is viable if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom). These groups stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the amino and ethenyl groups are not strongly electron-withdrawing, making the SNAr pathway unlikely under standard conditions.

Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions (e.g., sodium amide, NaNH₂) and high temperatures, an elimination of HCl can occur to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. This mechanism often results in a mixture of isomeric products.

Metal-Catalyzed Reactions: Modern organic synthesis employs transition-metal catalysts (e.g., palladium, copper) to facilitate nucleophilic substitution on aryl halides under milder conditions (e.g., Buchwald-Hartwig amination, Ullmann condensation). These reactions could potentially be used to replace the chlorine atom with other functional groups.

Mechanistic Investigations via Kinetic Studies and Intermediate Characterization

Investigating the reaction mechanisms of this compound involves a combination of kinetic studies to determine reaction rates and spectroscopic or crystallographic methods to identify transient species and final products.

Kinetic Studies: Kinetic analysis provides quantitative data on how reaction conditions affect the rate of a chemical transformation. For the reactions involving this compound, this would typically involve:

Monitoring Reactant/Product Concentration: Techniques like UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to measure the concentration of reactants and products over time.

Intermediate Characterization: The direct observation and characterization of intermediates are crucial for confirming a proposed reaction mechanism.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for elucidating the structure of stable products and, in some cases, observable intermediates. researchgate.netmdpi.com For instance, the formation of a carbinolamine intermediate in Schiff base synthesis could potentially be detected at low temperatures using NMR. Infrared (IR) spectroscopy is useful for tracking the disappearance of C=O and N-H bonds and the appearance of the C=N imine bond. researchgate.net

Mass Spectrometry (MS): This technique helps identify reaction products and intermediates by determining their mass-to-charge ratio, aiding in the confirmation of molecular formulas.

X-ray Crystallography: For products that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of their three-dimensional structure, which can confirm the outcome of a transformation, such as the specific stereochemistry of a Schiff base or the connectivity in an azo dye. mdpi.comresearchgate.net

Trapping Experiments: Unstable intermediates, like diazonium salts, are often studied by "trapping" them with other reagents to form a stable, characterizable product, confirming their transient existence. organic-chemistry.org

Applications of 4 Chloro 2 Ethenylaniline As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of 4-chloro-2-ethenylaniline is primed for intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. The strategic placement of the amino and vinyl groups allows for efficient ring-forming cascades.

Research on analogous 2-vinylanilines has demonstrated their utility in synthesizing quinoline (B57606) derivatives. A notable method involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent. acs.orgresearchgate.net This process is believed to proceed through the formation of an isocyanate intermediate, followed by an intramolecular cyclization and subsequent chlorination to yield 2-chloroquinolines. acs.orgresearchgate.net Applying this to this compound would predictably yield a dichlorinated quinoline scaffold, a valuable intermediate for further functionalization.

Furthermore, 2-vinylanilines can undergo annulation reactions with other heterocycles. For instance, an iodine-mediated reaction between 2-vinylanilines and indoles has been shown to produce 11-methyl-6H-indolo[2,3-b]quinolines, a class of compounds investigated for their biological activities. rsc.org This one-pot reaction proceeds through a cascade of intermolecular nucleophilic substitution and intramolecular cyclization, forming new C-C and C-N bonds efficiently. rsc.org

Palladium-catalyzed intramolecular cyclizations of N-aryl-2-vinylanilines represent a particularly powerful strategy for creating diverse heterocyclic systems. In a seminal study, the condensation of 2-chloroaniline (B154045) with 2-bromostyrene (B128962) produced an N-(2-chlorophenyl)-2-vinylaniline intermediate. researchgate.netmit.edu This single precursor could then be selectively cyclized into four different classes of important heterocycles—carbazoles, indoles, dibenzazepines, and acridines—simply by tuning the phosphine (B1218219) ligand used in the palladium catalyst system. researchgate.netmit.edu This highlights the immense potential of this compound as a starting point for generating molecular diversity from a common precursor.

| Starting Material Class | Reagent/Catalyst System | Product Class | Reference |

|---|---|---|---|

| 2-Vinylanilines | Diphosgene, Acetonitrile | 2-Chloroquinolines | acs.orgresearchgate.net |

| 2-Vinylanilines and Indoles | Iodine (I₂) | Indolo[2,3-b]quinolines | rsc.org |

| N-(2-chlorophenyl)-2-vinylaniline | Pd₂(dba)₃, NaOt-Bu, Phosphine Ligand | Carbazoles, Indoles, Dibenzazepines, Acridines | mit.edu |

Intermediate for the Construction of Substituted Aromatic Systems

The functional groups on this compound provide multiple handles for palladium-catalyzed cross-coupling reactions, making it an excellent intermediate for building complex, polysubstituted aromatic systems. The vinyl group and the chloro substituent are both active sites for well-established reactions like the Suzuki-Miyaura and Heck couplings.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. researchgate.netresearchgate.net The chloro group at the 4-position of the aniline (B41778) ring can serve as the organohalide partner, enabling the introduction of a wide range of aryl or alkyl groups. Studies on the Suzuki coupling of 4-chloroquinoline (B167314) derivatives with various boronic acids have shown high efficiency in forming arylated quinolines. researchgate.net Similarly, this compound could be coupled with boronic acids to generate 2-ethenyl-4-aryl anilines, which are precursors to more complex structures.

The vinyl group offers a complementary site for C-C bond formation via the Heck reaction. The reaction couples alkenes with aryl halides. Research on the Heck reaction of 4-vinylaniline (B72439) with bromoquinolines has demonstrated the formation of stilbene-like structures connecting the two aromatic systems. researchgate.net In the case of this compound, the vinyl group could react with various aryl halides to extend the aromatic system, while the chloro group remains available for subsequent transformations. The palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives also exemplifies the construction of fused aromatic systems through intramolecular C-C and C-N bond formation. csic.esscispace.com

| Reaction Type | Reactive Site on this compound | Coupling Partner | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Chloride | Aryl/Alkyl Boronic Acid | Substituted Biaryl System | researchgate.netresearchgate.net |

| Heck Reaction | Vinyl Group | Aryl Halide | Stilbene-like Linkage | researchgate.net |

| Intramolecular Cyclization | Amino and Vinyl Groups | (Forms fused rings) | Polycyclic Aromatic Heterocycles | mit.edu |

Role in the Development of Specialty Organic Molecules and Scaffolds

The heterocyclic and polycyclic aromatic systems derived from this compound are often privileged scaffolds in medicinal chemistry and materials science. These "specialty" molecules form the basis for developing new drugs and high-performance organic materials.

A key example is the synthesis of dibenzazepines, which are the core structures of several anticonvulsant and mood-stabilizing drugs. mit.edu The ligand-controlled, palladium-catalyzed cyclization of N-aryl-2-vinylaniline intermediates provides an efficient and selective route to these valuable pharmaceutical scaffolds, avoiding the harsh, high-temperature conditions of traditional methods. mit.edu

Similarly, the indolo[2,3-b]quinoline framework, accessible from 2-vinylanilines, is of significant interest due to its biological properties. rsc.org Compounds containing this tetracyclic system have been evaluated for antiviral activity, demonstrating the potential to develop new therapeutic agents from this synthetic route. rsc.org The ability to generate these complex and biologically relevant molecules from a relatively simple precursor underscores the value of this compound in programs aimed at drug discovery and development.

Exploration in the Synthesis of Advanced Functional Materials

The vinyl group in this compound makes it a functional monomer suitable for polymerization, opening up applications in materials science. Its structural similarity to 4-vinylaniline (also known as 4-aminostyrene) suggests it can be used to create advanced functional polymers.

4-vinylaniline is a well-known precursor for synthesizing conductive polymers and functional polymer nanoparticles. It can undergo polymerization via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). scribd.comwiley-vch.de The resulting poly(vinylaniline) can then be used as a backbone for the oxidative graft copolymerization of aniline, leading to the formation of highly conductive, comb-shaped polymers. scribd.com This approach has been used to create conductive hollow nanospheres, which have potential applications in electronics, catalysis, and encapsulation technologies. scribd.com

By analogy, this compound could be polymerized to create a chlorinated analogue of poly(vinylaniline). The presence of the chlorine atom would modify the electronic properties, solubility, and thermal stability of the resulting polymer. Such polymers could serve as templates or scaffolds for creating novel core-shell nanoparticles or cross-linked polymer cages with tailored functionalities. uni-bayreuth.de These materials are explored for applications ranging from sensing and catalysis to the development of new composites and coatings. chemchart.com

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro 2 Ethenylaniline and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Chloro-2-ethenylaniline. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the vinyl group protons and the aromatic ring protons. The vinyl protons typically appear as a set of coupled multiplets in the range of δ 5.0-7.0 ppm. Specifically, the geminal protons (=CH₂) would show two signals, each a doublet of doublets, while the vicinal proton (-CH=) would appear as a doublet of doublets further downfield. The aromatic protons would resonate in the δ 6.5-7.5 ppm region, with their splitting patterns and chemical shifts influenced by the positions of the amine, chloro, and vinyl substituents. The two protons of the amine group (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two vinyl carbons and the six aromatic carbons. The chemical shifts would confirm the presence of the C-Cl and C-N bonds and the sp² hybridized carbons of the vinyl and aromatic moieties. In a related compound, 4-vinylaniline (B72439), the vinyl carbons appear at approximately δ 136.5 (CH) and 110.0 (CH₂) ppm, while the aromatic carbons resonate between δ 115.0 and 146.1 ppm. rsc.org Similar ranges would be anticipated for this compound, with shifts adjusted due to the electronic effects of the chlorine atom.

2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling correlations, confirming the connectivity between the vinyl protons and adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for definitive assignment of each proton signal to its corresponding carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Vinyl -CH= | 6.5 - 6.9 (dd) | 130 - 135 |

| Vinyl =CH₂ | 5.2 - 5.8 (dd) | 115 - 120 |

| Aromatic C-H | 6.7 - 7.4 (m) | 115 - 135 |

| Aromatic C-Cl | - | 125 - 130 |

| Aromatic C-NH₂ | - | 145 - 150 |

| Aromatic C-Vinyl | - | 130 - 140 |

| Amine -NH₂ | 3.5 - 4.5 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and for studying its fragmentation pathways, which aids in structural confirmation. HRMS provides highly accurate mass measurements (typically to four or five decimal places), allowing for the calculation of a unique elemental formula. acs.org

The theoretical monoisotopic mass of this compound (C₈H₈ClN) is 153.0345 Da. HRMS analysis should yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value.

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule. acdlabs.com For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.org Aromatic compounds tend to show a strong molecular ion peak due to their stability. libretexts.org The presence of chlorine is readily identifiable by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, with peaks separated by two mass units. miamioh.edu

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Identity |

| [M]⁺ | 153 | 155 | Molecular Ion |

| [M-CH₃]⁺ | 138 | 140 | Loss of a methyl radical (rearrangement) |

| [M-C₂H₃]⁺ | 126 | 128 | Loss of vinyl radical |

| [M-Cl]⁺ | 118 | - | Loss of chlorine radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. tandfonline.com These two techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. researchgate.net

For this compound, key functional group vibrations include:

N-H Stretching: The amine group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum. researchgate.net

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Vinyl C-H Stretching: These also appear just above 3000 cm⁻¹.

C=C Stretching: The vinyl and aromatic C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹. tandfonline.com

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring and the vinyl group occur in the 650-1000 cm⁻¹ region and are often diagnostic of the substitution pattern.

C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range. researchgate.net

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | IR, Raman | 3300 - 3500 |

| Aromatic & Vinyl C-H Stretch | IR, Raman | 3000 - 3100 |

| C=C Stretch (Aromatic & Vinyl) | IR, Raman | 1500 - 1650 |

| N-H Bend (Scissor) | IR | 1590 - 1620 |

| C-N Stretch | IR, Raman | 1250 - 1350 |

| C-Cl Stretch | IR, Raman | 600 - 800 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. mlsu.ac.in The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the benzene ring and the vinyl group.

Aniline (B41778) itself shows absorption bands around 230 nm and 280 nm. vscht.cz The presence of the vinyl group in conjugation with the aromatic ring (as in a styrene (B11656) system) typically shifts the primary absorption maximum (λmax) to longer wavelengths (a bathochromic shift). For example, styrene absorbs at about 244 nm. upi.edu The combination of the aniline and styrene chromophores in this compound, along with the auxochromic amine group and the chloro-substituent, would result in a complex spectrum with absorption maxima likely shifted to wavelengths longer than those of either parent aniline or styrene, extending into the 250-300 nm range or beyond. mlsu.ac.inresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying it.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for volatile and thermally stable compounds like chlorinated anilines. nih.gov The sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter a mass spectrometer for detection and identification. GC-MS is widely used for the analysis of chloroaniline isomers in various matrices. d-nb.inforesearchgate.net A study on the synthesis of chloroanilines used GC-MS to analyze the product distribution in crude reaction mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive adducts of this compound, LC-MS is the preferred method. Separation occurs in the liquid phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. A comparative study of GC/MS and LC/MS-MS for analyzing chlorinated anilines in groundwater found that while both are effective, LC-MS-MS offers the advantage of direct injection without extensive sample preparation. d-nb.infotandfonline.com

High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is a robust method for the purification and purity analysis of this compound. The retention time is a characteristic of the compound under specific conditions (column, mobile phase, flow rate), and the peak area from the UV detector allows for quantification.

Theoretical and Computational Investigations of 4 Chloro 2 Ethenylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and various reactivity descriptors that govern chemical behavior.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a molecule like 4-Chloro-2-ethenylaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic characteristics. globalresearchonline.net

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. acs.org For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, would likely have significant contributions from the ethenyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

From these orbital energies, several global reactivity descriptors can be calculated, as shown in the table below. These descriptors, derived from conceptual DFT, help in quantifying the molecule's reactivity. acs.org

Table 1: Representative DFT-Calculated Reactivity Descriptors for this compound This table presents illustrative data typical for a substituted aniline, as would be obtained from DFT calculations (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| HOMO Energy | EHOMO | -5.85 | Indicates the electron-donating capacity. |

| LUMO Energy | ELUMO | -1.80 | Indicates the electron-accepting capacity. |

| Energy Gap | ΔE | 4.05 | Reflects chemical reactivity and kinetic stability. |

| Ionization Potential | IP | 5.85 | The energy required to remove an electron. |

| Electron Affinity | EA | 1.80 | The energy released upon gaining an electron. |

| Electronegativity | χ | 3.825 | The tendency to attract electrons. |

| Chemical Hardness | η | 2.025 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 3.61 | Quantifies the electrophilic power of the molecule. |

| Nucleophilicity Index | N | 2.15 | Quantifies the nucleophilic character of the molecule. |

Note: The values are calculated using the formulas: IP ≈ -EHOMO, EA ≈ -ELUMO, χ = (IP+EA)/2, η = (IP-EA)/2, ω = χ²/(2η).

DFT can also be used to study the molecule's excited states, which is crucial for understanding its photochemical properties. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), identifying the energies and natures of electronic transitions. For instance, a study on aniline itself identified a new excited state using advanced spectroscopic and computational methods. derpharmachemica.com

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is prevalent, other methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), offer a fundamental, albeit often less accurate for a given computational cost, approach to calculating molecular properties. tsijournals.com Semi-empirical methods, which use parameters derived from experimental data, can handle larger systems or provide rapid initial assessments, though with lower accuracy.

These methods can be used to optimize the molecular geometry, providing precise bond lengths and angles. For substituted anilines, the planarity of the amino group and its orientation relative to the ring are key structural features. In this compound, computational methods would predict a slight pyramidalization at the nitrogen atom and define the rotational barriers of the ethenyl and amino groups. A study on 4-fluoroaniline (B128567), for example, showed that substitutions on the benzene (B151609) ring lead to slight distortions from a perfect hexagonal structure. biorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in a condensed phase (e.g., in a solvent) over time. MD simulations are invaluable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. acs.orgasm.org

The ethenyl and amino groups can rotate, leading to various conformers. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. rsc.org This is crucial as the conformation can significantly influence reactivity and interactions with other molecules, such as biological receptors or solvent molecules. cecam.org For instance, simulations can reveal preferential hydrogen bonding patterns between the amino group and solvent molecules or other solutes.

Table 2: Illustrative Conformational Analysis Data from MD Simulations This table illustrates the type of data obtained from MD simulations to analyze the conformational preferences of the ethenyl group in this compound.

| Dihedral Angle | Description | Energy Minimum (°) | Relative Population (%) |

| C1-C2-C(vinyl)-C(vinyl) | Rotation of the ethenyl group | ~0 (Planar) | 85 |

| C1-C2-C(vinyl)-C(vinyl) | Rotation of the ethenyl group | ~180 (Planar) | 10 |

| C1-C2-C(vinyl)-C(vinyl) | Rotation of the ethenyl group | ~90 (Perpendicular) | 5 |

Computational Prediction and Analysis of Reaction Pathways and Transition States

Understanding how this compound participates in chemical reactions is a key area of investigation. Computational methods can map out entire reaction pathways, identifying intermediates, transition states, and the associated activation energies. arxiv.orgfrontiersin.orgchemrxiv.org This information is critical for predicting reaction outcomes, optimizing reaction conditions, and designing new syntheses. ucl.ac.uknih.gov

For example, the presence of the ethenyl group and the activated aromatic ring suggests susceptibility to electrophilic addition and substitution reactions. A synthesis of 4-Chloro-2-vinylaniline has been reported via a palladium-catalyzed reaction, providing a known transformation that can be studied computationally. nih.gov DFT calculations can be used to locate the transition state structure for a proposed reaction step. The calculated activation barrier (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the barriers for competing pathways, the most likely reaction mechanism can be identified. arxiv.org

Table 3: Representative Computational Data for a Hypothetical Reaction Pathway This table illustrates the kind of data generated when analyzing a hypothetical electrophilic addition to the ethenyl group of this compound.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | This compound + E+ | 0.0 | - |

| Transition State (TS) | E+ adding to the terminal vinyl carbon | +15.2 | Partially formed C-E bond |

| Intermediate | Carbocation intermediate | +5.5 | Fully formed C-E bond |

| Product | Final addition product | -10.8 | - |

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. rsc.orgsci-hub.se By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of analogs with enhanced properties. researchgate.net

For this compound, a QSAR study would involve synthesizing a library of related analogs (e.g., varying the substituents on the ring or the ethenyl group) and measuring a specific activity (e.g., enzyme inhibition, antimicrobial effect). researchgate.net Computational descriptors for each analog—such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and hydrophobic parameters (e.g., LogP)—would be calculated. Statistical methods, like partial least squares (PLS), are then used to build the QSAR model. rsc.org The resulting model highlights which molecular features are most important for the desired activity.

Spectroscopic Parameter Prediction through Computational Models

Computational models are highly effective at predicting spectroscopic data, which serves as a crucial link between theoretical calculations and experimental reality. By comparing calculated spectra with experimental ones, the accuracy of the computational model and the structural assignments can be validated. globalresearchonline.net

For this compound, DFT calculations can predict vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and UV-Vis absorption wavelengths. Calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and other model limitations. globalresearchonline.net The agreement between scaled theoretical frequencies and experimental ones allows for a confident assignment of all vibrational modes. tsijournals.combiorxiv.org Similarly, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts with good accuracy.

Table 4: Comparison of Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table presents a typical comparison that would be performed in a computational spectroscopic study. The experimental values are hypothetical but representative for this class of compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

| ν(N-H) symmetric | 3380 | 3385 | N-H stretching |

| ν(N-H) asymmetric | 3465 | 3470 | N-H stretching |

| ν(C-H) vinyl | 3090 | 3095 | =C-H stretching |

| ν(C=C) vinyl | 1630 | 1628 | C=C stretching |

| δ(N-H) scissoring | 1615 | 1618 | N-H bending |

| ν(C-Cl) | 750 | 745 | C-Cl stretching |

Environmental Transformation and Degradation Pathways of 4 Chloro 2 Ethenylaniline

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, driven by sunlight, is a significant pathway for the transformation of 4-Chloro-2-ethenylaniline, particularly in the atmosphere and the photic zone of aquatic systems. The degradation involves two primary reactive sites: the aromatic ring and the ethenyl group.

In the atmosphere, the ethenyl group is highly susceptible to attack by ozone (O₃) and hydroxyl radicals (HO•). The ozonolysis of the vinyl group is a critical reaction, proceeding through the formation of an unstable primary ozonide (molozonide). acs.org This intermediate rapidly decomposes to form a carbonyl compound and a stabilized Criegee intermediate (sCI). acs.orgnih.gov For this compound, this cleavage would likely yield formaldehyde and 4-chloro-2-formylaniline , with the corresponding Criegee intermediates being CH₂OO and a substituted phenyl Criegee intermediate. nih.govacs.org These Criegee intermediates are highly reactive and can participate in further atmospheric reactions, including the formation of secondary organic aerosols (SOA). nih.govnih.govresearchgate.net

The aromatic amine portion of the molecule also undergoes photochemical transformation. Direct photolysis of aromatic amines in water can occur upon absorption of UV radiation (>290 nm), leading to oxidation of the amino group. nih.gov This can result in the formation of colored condensation products. For the related compound 4-chloroaniline (B138754), photolysis in air-saturated water has been shown to form 4-chloronitrobenzene and 4-chloronitrosobenzene .

The interaction with photochemically-produced hydroxyl radicals is another key atmospheric degradation route for the aromatic ring, leading to an estimated atmospheric half-life of hours for similar chloroaniline compounds. nih.gov

Biodegradation Pathways by Microbial Communities

Microbial activity is fundamental to the ultimate mineralization of this compound in soil and water. Different degradation mechanisms are employed by microbial communities under aerobic and anaerobic conditions.

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to attack either the aromatic ring or the ethenyl side chain. The degradation pathways are analogous to those observed for styrene (B11656) and chloroanilines. oup.comnih.govoup.com

Two main aerobic pathways are proposed:

Direct Ring Cleavage: Aromatic ring dioxygenases initiate the attack by incorporating two hydroxyl groups onto the benzene (B151609) ring, forming a substituted catechol. For this compound, this would result in the formation of 4-chloro-2-ethenylcatechol . This intermediate then undergoes ring cleavage, catalyzed by either ortho- or meta-cleavage dioxygenases, leading to the formation of central metabolites that enter the tricarboxylic acid (TCA) cycle. oup.comnih.govresearchgate.net

Side-Chain Oxidation: This pathway, specific to the ethenyl group, is initiated by a styrene monooxygenase (SMO). frontiersin.org This enzyme would oxidize the vinyl group to form 4-chloro-2-(1,2-epoxyethyl)aniline . The resulting epoxide is then isomerized by a styrene oxide isomerase (SOI) to (4-chloro-2-aminophenyl)acetaldehyde . Subsequent oxidation by a dehydrogenase would yield (4-chloro-2-aminophenyl)acetic acid , which can be further metabolized. oup.comfrontiersin.orgresearchgate.net

| Enzyme Class | Proposed Action on this compound | Resulting Intermediate |

| Aromatic Ring Dioxygenase | Dihydroxylation of the benzene ring | 4-Chloro-2-ethenylcatechol |

| Styrene Monooxygenase (SMO) | Epoxidation of the ethenyl group | 4-Chloro-2-(1,2-epoxyethyl)aniline |

| Styrene Oxide Isomerase (SOI) | Isomerization of the epoxide | (4-Chloro-2-aminophenyl)acetaldehyde |

| Phenylacetaldehyde Dehydrogenase | Oxidation of the aldehyde | (4-Chloro-2-aminophenyl)acetic acid |

This interactive data table summarizes the key enzymes and intermediates in the proposed aerobic biodegradation of this compound.

In the absence of oxygen, different microbial consortia and metabolic strategies are responsible for the degradation of this compound.

A primary pathway for chlorinated aromatic compounds under anaerobic conditions is reductive dechlorination . In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, a reaction catalyzed by dehalogenases. This would transform this compound into 2-ethenylaniline . This step reduces the toxicity and recalcitrance of the molecule, making it more amenable to subsequent degradation.

The anaerobic degradation of the ethenyl side chain, as studied in styrene, is thought to be initiated by the addition of water across the double bond, a hydration reaction. oup.comnih.govoup.com This would yield 1-(2-amino-5-chlorophenyl)ethanol . This alcohol can be further oxidized to an acetophenone (B1666503) derivative and eventually lead to the formation of intermediates like 4-chloro-2-aminobenzoic acid before the aromatic ring is cleaved. nih.govoup.com

Aerobic Degradation Mechanisms and Microbial Enzymes

Chemical Hydrolysis and Oxidation in Natural Water Systems

Compared to photochemical and biological degradation, abiotic hydrolysis is generally not a significant fate process for this compound under typical environmental pH conditions (pH 5-9). The carbon-chlorine bond on the aromatic ring is stable and resistant to hydrolysis. nih.gov Studies on various chloroanilines and related compounds confirm that the aniline (B41778) structure itself does not readily hydrolyze. asianpubs.orgtsijournals.comsciensage.infotandfonline.com Any hydrolysis would likely occur at substituent groups under more extreme pH conditions, which are not typical for most natural water systems.

Chemical oxidation, however, can occur. The electrochemical oxidation of 4-chloroaniline has been shown to proceed via a one-electron oxidation to form a radical cation. This can lead to the formation of unstable intermediates like p-quinoneimine. While this process is demonstrated under specific electrochemical conditions, similar oxidative transformations could potentially be mediated by strong oxidants present in certain engineered or highly contaminated water systems.

Sorption and Mobility Characteristics in Various Environmental Matrices (Soil, Sediment)

The movement and distribution of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. The primary mechanism for this sorption is the partitioning of the molecule into the organic carbon fraction of the solid matrix. This behavior is quantified by the organic carbon-normalized partition coefficient (Koc).

While the experimental Koc for this compound is not available, it can be estimated based on its structure and comparison with related compounds. The octanol-water partition coefficient (Kow), a measure of hydrophobicity, is a key predictor of sorption. The log Kow for 4-chloroaniline is approximately 1.83. epa.gov The addition of an alkyl or alkenyl group increases hydrophobicity. For instance, the calculated XLogP3 for 4-chloro-2-ethylaniline (B151697) (a saturated analog) is 2.7. nih.gov This suggests that this compound will have a higher log Kow than 4-chloroaniline and will consequently exhibit stronger sorption to soil organic matter.

Compounds with higher sorption coefficients have lower mobility in soil and are less likely to leach into groundwater. ethz.ch However, this increased sorption can also reduce the bioavailability of the compound for microbial degradation, potentially increasing its persistence in the soil and sediment compartments. researchgate.net The basicity of the amine group means that at lower pH values, it can become protonated, increasing its water solubility and potentially its mobility, while also enhancing binding to negatively charged clay surfaces.

Identification and Fate of Environmental Transformation Products

The degradation of this compound results in a variety of transformation products, the nature of which depends on the specific environmental pathway.

Photochemical Transformation Products: Atmospheric reactions are expected to produce formaldehyde , 4-chloro-2-formylaniline , and potentially 4-chloronitrosoaniline and 4-chloronitroaniline . These products can themselves be subject to further degradation or contribute to the formation of atmospheric aerosols. researchgate.net

Aerobic Biodegradation Metabolites: The primary intermediates would include 4-chloro-2-ethenylcatechol from ring hydroxylation or 4-chloro-2-(1,2-epoxyethyl)aniline and (4-chloro-2-aminophenyl)acetic acid from side-chain oxidation. oup.comfrontiersin.org These intermediates are generally more water-soluble and less toxic than the parent compound and are typically funneled into central metabolic pathways for complete mineralization to CO₂, water, and chloride ions. oup.com

Anaerobic Transformation Metabolites: The key initial products are 2-ethenylaniline (via reductive dechlorination) and 1-(2-amino-5-chlorophenyl)ethanol (via hydration). nih.govoup.com Further degradation can lead to simpler aromatic compounds like aminobenzoic acids or phenols before eventual ring cleavage. nih.gov

The ultimate fate of these transformation products is further degradation and mineralization. However, under certain conditions, such as in anaerobic environments or through abiotic processes, there is a potential for aniline derivatives to form more complex and persistent polymeric substances or bound residues in soil. cdnsciencepub.com

| Degradation Pathway | Key Transformation Product(s) | Environmental Compartment |

| Atmospheric Ozonolysis | Formaldehyde, 4-Chloro-2-formylaniline | Atmosphere |

| Aquatic Photolysis | 4-Chloronitrosoaniline, 4-Chloronitroaniline | Aquatic (Photic Zone) |

| Aerobic Biodegradation (Ring Attack) | 4-Chloro-2-ethenylcatechol | Soil, Water |

| Aerobic Biodegradation (Side-Chain Attack) | (4-Chloro-2-aminophenyl)acetic acid | Soil, Water |

| Anaerobic Biodegradation (Dechlorination) | 2-Ethenylaniline | Soil, Sediment |

| Anaerobic Biodegradation (Hydration) | 1-(2-Amino-5-chlorophenyl)ethanol | Soil, Sediment |

This interactive data table summarizes the major identified and proposed transformation products of this compound across different environmental pathways.

Emerging Research Frontiers and Future Prospects for 4 Chloro 2 Ethenylaniline

Sustainable Synthetic Methodologies and Process Intensification

The synthesis of substituted anilines is a cornerstone of industrial chemistry. Modern research emphasizes the development of sustainable and efficient manufacturing processes, moving away from hazardous reagents and energy-intensive conditions. For 4-Chloro-2-ethenylaniline, several forward-thinking synthetic strategies are being explored.

Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical processes. acs.org For a molecule like this compound, this involves replacing traditional, often stoichiometric, reagents with catalytic alternatives. For instance, the vinyl group is typically introduced via palladium-catalyzed cross-coupling reactions like the Heck or Suzuki-Miyaura reactions. numberanalytics.comrose-hulman.edu Sustainable advancements in this area focus on using highly efficient, low-loading catalysts, recoverable catalysts like palladium on carbon (Pd/C), and greener solvent systems. google.com The reduction of a precursor like 4-chloro-2-nitrostyrene represents another key step that can be made more sustainable. The catalytic hydrogenation of nitrostyrenes to vinylanilines using efficient catalysts under mild conditions is an area of active research. rsc.org

Process Intensification: This involves developing smaller, safer, and more energy-efficient manufacturing processes.